1-(5-Bromopyridin-2-yl)-1,4-diazepane
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring fused with a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the diazepane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 1-(5-Bromopyridin-2-yl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the diazepane ring can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring but differ in the additional pyrimidine ring structure.
5-Bromopyridine Derivatives: These compounds have the same brominated pyridine ring but lack the diazepane ring.
Uniqueness: 1-(5-Bromopyridin-2-yl)-1,4-diazepane is unique due to the presence of both the brominated pyridine and diazepane rings, which confer distinct chemical and biological properties.
Biologische Aktivität
1-(5-Bromopyridin-2-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, focusing on its interactions with sigma receptors and nicotinic acetylcholine receptors (nAChRs), as well as its implications in therapeutic contexts.
Sigma Receptor Interaction
This compound has been investigated for its binding affinity to sigma receptors, particularly the sigma-2 (σ2) subtype. Sigma receptors are implicated in various physiological processes and have been identified as potential targets for cancer therapy.
A study reported that related compounds exhibited significant binding affinities to σ2 receptors, suggesting that modifications in the pyridine structure can enhance receptor selectivity and affinity. For instance, the compound's analogs showed varying degrees of selectivity and affinity, with some achieving subnanomolar Ki values for σ2 receptors .
Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (σ1/σ2) |
---|---|---|---|
This compound | 41.8 | 2.2 | 19.0 |
This table illustrates the significant selectivity of this compound for σ2 over σ1 receptors, indicating its potential utility in targeting specific pathways involved in cancer proliferation.
Nicotinic Acetylcholine Receptor Activity
Additionally, the compound's interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, has been explored. Research indicates that similar pyridine-containing diazepanes can act as partial agonists at these receptors. Binding studies revealed that these compounds exhibit high affinity for α4β2 nAChRs, which are critical targets for treating neurodegenerative disorders and aiding smoking cessation .
Compound | α4β2 Ki (nM) | Functional Efficacy |
---|---|---|
This compound | < 10 | Partial Agonist |
The data suggests that this compound may enhance cholinergic signaling, contributing to its potential therapeutic applications.
Anticancer Potential
In a notable case study involving triple-negative breast cancer (TNBC), compounds structurally related to this compound demonstrated significant cytotoxic effects on tumor cells through selective σ2 receptor activation. The study highlighted the role of σ2 ligands in inhibiting cell proliferation and inducing apoptosis in TNBC models .
Neurological Effects
Another research effort assessed the impact of this compound on cognitive functions in animal models. The results indicated that administration of nAChR agonists significantly improved memory performance in rodents subjected to cognitive impairment models. This suggests a potential role for this compound in enhancing cognitive functions via nAChR modulation .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPQRNSDOVULHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588457 | |
Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855787-68-7 | |
Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.